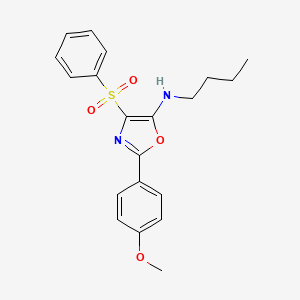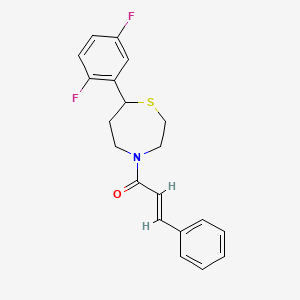
(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
BMH’s molecular structure consists of a hydrazide-hydrazone moiety, characterized by the presence of a benzylidene group and a 4-methoxyphenoxy group. The E configuration indicates the double bond geometry. Vibrational and structural properties have been studied using density functional theory (DFT), showing good correlation between experimental and calculated bond lengths and vibrational frequencies .
Scientific Research Applications
Antimicrobial and Antitumor Activities
(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide derivatives have been studied for their potential in medical research, particularly focusing on their antimicrobial and antitumor properties. Research involving the synthesis and evaluation of related compounds has demonstrated significant antimicrobial activity against various strains of bacteria and fungi. Specifically, these compounds have shown a higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria. Additionally, they have been screened for antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, with some derivatives exhibiting substantial inhibitory activity. This suggests their potential application in developing chemotherapeutic agents for cancer treatment (Kaya et al., 2017).
DNA Gyrase Inhibitors and Antibacterial Agents
Derivatives of this compound have also been explored as DNA gyrase inhibitors and potent antibacterial agents. The synthesis of quinoline acetohydrazide-hydrazone derivatives has been reported, with these compounds evaluated for their in vitro antimicrobial activity against various bacteria. Some derivatives displayed excellent antibacterial activity and were identified as potent DNA gyrase inhibitors. The inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication, highlights the potential of these compounds as novel antibacterial agents (Sridhar et al., 2016).
Structural and Molecular Docking Studies
The structural aspects and molecular docking studies of related compounds have provided insights into their potential biological activities. For instance, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been synthesized and characterized, with its structure confirmed through various spectroscopic methods. Theoretical structures optimized using computational methods have indicated the compound's low reactivity, suggesting its potential for further exploration in biological applications. Molecular docking studies have also suggested the compound's potential as an anti-diabetic agent, opening avenues for its use in treating diabetes (Karrouchi et al., 2021).
Nonlinear Optical Properties
Compounds related to this compound have been investigated for their nonlinear optical properties, which are essential for applications in optical device technologies. The synthesized hydrazones have undergone studies using techniques like the single beam z-scan technique, revealing significant two-photon absorption. These findings suggest that such compounds could be promising candidates for optical device applications, such as optical limiters and switches, due to their favorable optical power limiting behavior (Naseema et al., 2010).
properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-9-15(10-8-14)21-12-16(19)18-17-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYRVVSGUIXMOG-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2581828.png)
![(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2581829.png)



![2-cyano-N-(4-ethylphenyl)-3-[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2581836.png)
![[(1R,2R,5R,6R)-6-Acetyloxy-9-azabicyclo[3.3.1]nonan-2-yl] acetate;hydrochloride](/img/structure/B2581837.png)
methanone](/img/structure/B2581839.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2581844.png)
![7'-Ethoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2581846.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid](/img/structure/B2581850.png)